molecular formula C12H27AlO3 B1215977 2-Butanol, aluminum salt CAS No. 2269-22-9

2-Butanol, aluminum salt

Cat. No. B1215977
CAS RN: 2269-22-9
M. Wt: 246.32 g/mol
InChI Key: WOZZOSDBXABUFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • No direct studies on the synthesis of "2-Butanol, aluminum salt" were found in the available literature.

Molecular Structure Analysis

  • Similarly, specific studies detailing the molecular structure of "2-Butanol, aluminum salt" were not identified.

Chemical Reactions and Properties

  • Reactions with Aluminum Phosphate Complexes : Complexes like [Me2AlO2P(OtBu)2]2 and [Al(OiPr)2O2P(OtBu)2]4 involving tert-butyl groups (related to butanol) have been synthesized and utilized for preparing aluminum phosphate xerogels and thin films. These compounds exhibit certain bridging phosphate groups and form structures like centrosymmetric dimers and tetramers in solid states, demonstrating unique reactive properties (Lugmair & Tilley, 1999).

  • Aluminum Chloride Alkoxides : Various aluminum chloride alkoxides, where butanol derivatives (such as n-butanol) are involved, have been synthesized. These compounds demonstrate diverse structural properties and are considered intermediates in nonhydrolytic condensation reactions for alumina synthesis (Moravec et al., 2009).

Physical Properties Analysis

  • Analysis of Intermetallic Particles in Aluminum : A study involving the dissolution of aluminum samples in butanol revealed insights into the content, chemical composition, structure, and size distribution of undissolved particles in aluminum. This analysis underscores the interaction between aluminum and butanol in revealing microstructural details (Simensen, Fartum, & Andersen, 1984).

  • Behavior in Ionic Liquid-Water Mixtures : Research on the interaction of aluminum ions with morin in media composed of ionic liquid-water mixtures, involving butanol derivatives, indicated changes in absorption, excitation, and emission spectra. This study highlights the stability and reactivity of aluminum complexes in such mixed environments (Oter & Aydoǧdu, 2010).

Chemical Properties Analysis

  • Modification with Acrylic Acid : The modification of aluminum sec-butoxide by acrylic acid has been explored. This process impacts the structure of aluminum sec-butoxide, suggesting changes in coordination sites and potential reactivity shifts. This study provides insight into how modifications can alter the chemical properties of aluminum compounds involving butanol derivatives (Velez, Quinson, & Fenet, 1999).

  • Catalytic Dehydration over Aluminum Oxide : The catalytic dehydration of butanol-2 over aluminum oxide was studied, demonstrating direct formation of butenes from the alcohol. This reveals the catalytic properties of aluminum oxide in reactions involving butanol derivatives (Isagulyants, Derbentsev, Klabunovskii, & Balandin, 1964).

Scientific Research Applications

  • Production from Lignocellulosic Biomass

    • Biobutanol production from lignocellulosic biomass through ABE fermentation has gained much interest globally due to its sustainable supply and non-competitiveness with food .
    • The process includes pretreatment and hydrolysis of hemicellulose and cellulose during ABE fermentation . Challenges include low concentrations of fermentation sugars, inhibitors, detoxification, and carbon catabolite repression .
    • Lignocellulosic biomass is the most abundant, sustainable, and cost-effective form of biomass. Utilizing lignocellulosic materials could significantly reduce environmental pollution caused by the accumulation of agricultural forestry wastes .
  • Cyanobacterial Biobutanol Production

    • Butanol has applications in chemical manufacturing industries and can be used directly as fuel . For this, large-scale and cost-effective butanol production is of the utmost need .
    • Cyanobacteria can serve as an alternative attractive non-native host for biofuel production .
  • Quenching Reactions in Organic Chemistry

    • Aluminum-based reagents like LiAlH4 and DIBAL form aluminum hydroxide upon aqueous quenching, which can create emulsions .
    • These reactions are commonly quenched to get rid of the aluminum salts . For example, a reaction run with x grams of LAH can be cooled to 0 °C, slowly add x mL of water, add x mL of 15% aqueous sodium hydroxide, add 3x mL of water, warm to room temperature and stir for 30 minutes .
  • Industrial Production of 2-Butanol

    • 2-Butanol is manufactured industrially by the hydration of 1-butene or 2-butene .
    • Sulfuric acid is used as a catalyst for this conversion . In the laboratory, it can be prepared via Grignard reaction by reacting ethylmagnesium bromide with acetaldehyde in dried diethyl ether or tetrahydrofuran .
  • Alternative Production Methods

    • Direct hydration of olefins at elevated temperatures (220-300 °C) and pressures (10-35 MPa) is an emerging alternative for 2-butanol production .
    • Tungsten oxide and aqueous aluminum hydroxide suspensions are potential catalysts for this reaction .
  • Photosynthetic Biobutanol Synthesis

    • Butanol, an important and promising biofuel candidate, is generally produced from heterotrophic microorganisms by carbohydrate fermentation .
    • Cyanobacteria can serve as an alternative feedstock for third and fourth-generation biofuel production .
    • Biofuel and biochemical synthesis from CO2 using photosynthetic organisms is an attractive approach .
    • These prokaryotic photosynthetic microorganisms have been used as an energy feedstock and also genetically engineered for direct conversion of CO2 into butanol .
  • Butanol as a Chemical Feedstock

    • Apart from being a biofuel, butanol is an important chemical feedstock used for the synthesis of butyl acrylate and methacrylate esters, butyl glycol ether, butyl acetate, etc .
    • It is even used as a solvent for the preparation of pharmaceutical products such as antibiotics, vitamins, and hormones .

Safety And Hazards

2-Butanol, aluminum salt causes serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . It is recommended to keep away from heat/sparks/open flames/hot surfaces .

Future Directions

Butanol has similar characteristics to gasoline, and could provide an alternative oxygenate to ethanol in blended fuels . Butanol can be produced either via the biotechnological route, using microorganisms such as clostridia, or by the chemical route, using petroleum . Recently, interest has grown in the possibility of catalytic coupling of bioethanol into butanol over various heterogenic systems . This reaction has great potential, and could be a step towards overcoming the disadvantages of bioethanol as a sustainable transportation fuel .

properties

IUPAC Name

aluminum;butan-2-olate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9O.Al/c3*1-3-4(2)5;/h3*4H,3H2,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZZOSDBXABUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78-92-2 (Parent)
Record name Aluminum sec-butoxide
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DSSTOX Substance ID

DTXSID3044386
Record name 2-Butanol, aluminum salt
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Molecular Weight

246.32 g/mol
Source PubChem
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Physical Description

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS]
Record name 2-Butanol, aluminum salt
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Product Name

Aluminum sec-butoxide

CAS RN

2269-22-9
Record name Aluminum sec-butoxide
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Record name 2-Butanol, aluminum salt (3:1)
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Record name 2-Butanol, aluminum salt
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Record name Aluminium tri-sec-butanolate
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Record name ALUMINUM SEC-BUTOXIDE
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Synthesis routes and methods I

Procedure details

Aluminum sec-butoxide was prepared in accordance with the process described in U.S. Pat. No. 4,242,271. A 75% mixed solution of this aluminum sec-butoxide in sec-butyl alcohol was hydrolyzed at 85° C. with a mixed solution of sec-butyl alcohol containing 30% of water to obtain an alumina slurry. After the alumina slurry was aged at 125° C. for 3 hours in an electromagnetically stirring autoclave, water was immediately added to the alumina slurry until a solids content was 20%, and the thus-treated alumina slurry was cooled. The pH of the alumina slurry was adjusted with a 3.8% aqueous solution of nitric acid to obtain Alumina Hydrate 6A. Alumina hydrate A obtained by drying colloidal sol of this alumina hydrate was determined by X-ray diffractometry and found to have a pseudoboehmite structure. At this time, the BET specific surface area was 175 m2/g, and the pore volume was 0.65 ml/g. Incidentally, the specific surface area and pore volume were determined by the following respective methods.
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Synthesis routes and methods II

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
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